1,7-Octadiene

Beschreibung

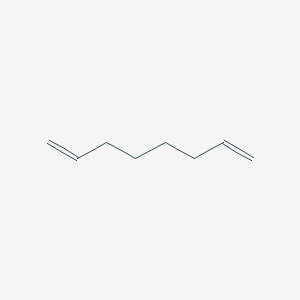

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

octa-1,7-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJBRBSPAODJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26374-83-4 | |

| Record name | 1,7-Octadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6063147 | |

| Record name | 1,7-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC] Colorless liquid with a strong odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 1,7-Octadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

114-121 °C | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

9 °C | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.0 [mmHg] | |

| Record name | 1,7-Octadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3710-30-3 | |

| Record name | 1,7-Octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-OCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Octadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octa-1,7-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-OCTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4H29T34J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-70 °C | |

| Record name | 1,7-OCTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Precursor Chemistry of 1,7 Octadiene

Hydrodimerization of 1,3-Butadiene

The hydrodimerization of 1,3-butadiene (PubChem CID: 7845) is a significant commercial process for synthesizing this compound. This reaction involves the dimerization of two 1,3-butadiene molecules in the presence of hydrogen (often supplied by formic acid) and a catalytic system. The process is particularly favored for its ability to yield this compound with high selectivity, minimizing the formation of undesirable isomers such as 1,6-octadiene (B1609464) (PubChem CID: 5362817) or 1,3,7-octatriene (B13812992) (PubChem CID: 5365557) nih.govfishersci.co.ukchem960.com.

Key Components and Conditions: The catalytic system typically comprises a palladium (Pd) compound, such as palladium(II) acetate (B1210297) (PubChem CID: 167845), complexed with a tertiary phosphine (B1218219). Formic acid (PubChem CID: 284) or its salts (e.g., alkali metal, alkaline earth metal, or ammonium (B1175870) formate) serve as the reducing agent and hydrogen source nih.govfishersci.co.ukchem960.com. A base, such as triethylamine (B128534) (PubChem CID: 8471) or a triethylamine-formic acid salt, is often included to neutralize the formic acid and maintain an optimal pH for the reaction, typically ranging from 7.5 to 10.5 nih.govfishersci.co.uk. Solvents like N-methyl-2-pyrrolidone (NMP) (PubChem CID: 13387), pyridine, or benzene (B151609) are commonly employed nih.govfishersci.co.ukchem960.comwikipedia.org.

The reaction conditions, including temperature and pressure, are critical for achieving high conversion and selectivity. For instance, increasing the temperature can enhance the reaction rate but may concurrently decrease selectivity towards this compound, potentially leading to the formation of 1,3,7-octatriene at temperatures above approximately 60°C nih.gov.

Table 1: Typical Reaction Parameters for 1,3-Butadiene Hydrodimerization to this compound

| Component/Parameter | Role in Reaction | Typical Examples/Values | Key Observations | Source |

| Precursor | Reactant | 1,3-Butadiene | Dimerizes to C8 products | nih.govfishersci.co.ukchem960.com |

| Catalyst | Facilitates reaction | Palladium(II) acetate complexed with tertiary phosphine | High selectivity with specific phosphines | nih.govfishersci.co.ukchem960.com |

| Reducing Agent | Hydrogen Source | Formic acid, alkali/alkaline earth/ammonium formate | Essential for hydrodimerization | nih.govfishersci.co.ukchem960.com |

| Base | pH Control | Triethylamine, triethylamine-formic acid salt | Maintains pH 7.5-10.5 for optimal selectivity | nih.govfishersci.co.uk |

| Solvent | Reaction Medium | N-methyl-2-pyrrolidone (NMP), pyridine, benzene, dialkyl sulphoxide, N,N-dialkylalkanamide | Influences yield and selectivity | nih.govfishersci.co.ukchem960.comwikipedia.org |

| Temperature | Reaction Rate/Selectivity | Generally below 60°C (e.g., 40°C) | Higher temperatures can decrease selectivity to this compound | nih.gov |

| Pressure | Reaction Control | Typically 11-20 bar (argon/butadiene) | Maintained for efficient reaction | wikipedia.org |

| Product Selectivity | Output Ratio | Up to 97.4% this compound | Achieved with optimized conditions and catalysts | wikipedia.org |

Ethenolysis of Cyclohexene

Another effective route for the synthesis of this compound is the ethenolysis (ring-opening metathesis) of cyclohexene (PubChem CID: 8079) in the presence of ethylene (B1197577) (PubChem CID: 6325). This process involves the cleavage of the double bond in cyclohexene and the formation of new carbon-carbon double bonds with ethylene, leading to the acyclic diene this compound thegoodscentscompany.com.

Catalytic Systems and Conditions: Metathesis reactions are typically catalyzed by transition metal complexes. For the ethenolysis of cyclohexene, rhenium oxide (Re2O7) supported on alumina (B75360) (Al2O3) has been demonstrated as an effective catalyst thegoodscentscompany.com. Early methods involved high pressures (around 690 bar) and temperatures (125°C) with a significant molar excess of ethylene, yielding low conversions thegoodscentscompany.com. However, advancements have led to more economical processes operating at lower pressures (20-200 bar, preferably 30-120 bar) and temperatures (20-250°C, preferably 30-110°C), achieving high yields of this compound by recirculating unreacted starting materials and high-boiling by-products thegoodscentscompany.com.

Table 2: Key Parameters for Ethenolysis of Cyclohexene to this compound

| Component/Parameter | Role in Reaction | Typical Examples/Values | Key Observations | Source |

| Precursors | Reactants | Cyclohexene, Ethylene | Inexpensive and readily available | thegoodscentscompany.com |

| Catalyst | Facilitates reaction | Re2O7 on Al2O3 (4 mm extrudates), other transition metal catalysts | Enables ring-opening and cross-metathesis | thegoodscentscompany.com |

| Temperature | Reaction Control | 20-250°C (preferred 30-110°C) | Influences reaction rate and efficiency | thegoodscentscompany.com |

| Pressure | Reaction Control | 20-200 bar (preferred 30-120 bar) | High pressure can be required, but optimized processes use lower ranges | thegoodscentscompany.com |

| Recirculation | Efficiency | Unreacted starting materials and high-boiling by-products recirculated | Enhances overall yield and economic viability | thegoodscentscompany.com |

| Space-Time Yield | Productivity | 0.21 kg/kg catalyst/hour | Example of catalyst efficiency | thegoodscentscompany.com |

Precursor Design and Chemical Modification for Specific Reactivity

Tailoring Phosphine (B1218219) Ligands for Selectivity

In the palladium-catalyzed hydrodimerization of 1,3-butadiene (B125203), the nature of the tertiary phosphine ligand plays a critical role in directing the selectivity towards this compound. Early attempts using triphenylphosphine (B44618) with palladium catalysts resulted in lower selectivity for this compound, with 1,3,7-octatriene (B13812992) being a major byproduct nih.govfishersci.co.uk.

Impact of Ligand Structure: Research has shown that employing tertiary phosphines with specific structural characteristics can significantly enhance the selectivity to this compound. For instance, phosphines where one of the R groups is a branched alkyl group (3 to 10 carbon atoms) with branching occurring no more than two carbon atoms from the phosphorus atom, and the other R groups are independently alkyl, alkenyl, or aryl groups (1 to 10 carbon atoms), have been found to achieve exceptionally high selectivities nih.gov. This precise control over the ligand environment around the palladium center influences the reaction pathway, favoring the formation of the desired terminally unsaturated diene.

Table 3: Influence of Phosphine Ligand Structure on this compound Selectivity in Hydrodimerization

| Ligand Type | Example (Conceptual) | Impact on Selectivity | Source |

| Triphenylphosphine | P(C6H5)3 | Lower selectivity (e.g., 22% this compound) | nih.govfishersci.co.uk |

| Branched Alkyl Phosphine | P(R1)(R2)(R3) where R1 is branched alkyl (C3-C10) with branching near P atom | Extremely high selectivity to this compound | nih.gov |

Catalyst Immobilization in Metathesis Reactions

While this compound is a substrate for ring-closing metathesis (RCM) to form cyclooctene (B146475) (PubChem CID: 638079), the principles of catalyst design, particularly immobilization, are relevant for metathesis reactions that could potentially produce this compound or its derivatives. Immobilization of metathesis catalysts, such as Hoveyda-Grubbs catalysts (e.g., 2nd Generation Hoveyda-Grubbs Catalyst, PubChem CID: 11763533), onto solid supports like mesoporous molecular sieves (e.g., MCM-41 and SBA-15) has been explored to improve catalyst reusability and minimize metal leaching into the product.

Benefits of Immobilization: Immobilized catalysts exhibit high activity and excellent selectivity in various alkene metathesis reactions. For example, studies have shown that Hoveyda-Grubbs type catalysts immobilized on mesoporous molecular sieves can achieve nearly 100% selectivity in RCM reactions, including those involving this compound. The immobilization strategy helps in easy separation of the catalyst from the reaction mixture, leading to products with minimal catalyst residues, which is particularly important for industrial applications and the synthesis of fine chemicals. While this example specifically discusses RCM of this compound, the underlying principle of modifying the catalyst's physical form to enhance its performance (e.g., reusability, product purity) is a direct application of precursor design for specific reactivity in metathesis chemistry relevant to diene transformations.

Table 4: Impact of Catalyst Immobilization on Metathesis Performance

| Catalyst Type | Immobilization Support | Observed Benefits | Example Reaction (Relevance to this compound) | Source |

| Hoveyda-Grubbs Catalyst | Mesoporous Molecular Sieves (MCM-41, SBA-15) | High activity, nearly 100% selectivity, reduced Ru leaching, easy separation | Ring-closing metathesis of this compound (demonstrates catalyst efficacy for dienes) |

Reaction Mechanisms and Kinetics in 1,7 Octadiene Transformations

Polymerization Processes Involving 1,7-Octadiene

Mechanistic Studies on Insertion Modes and Intramolecular Cyclization in this compound Polymerization

Plasma Polymerization of this compound

Plasma polymerization is a low-temperature, solvent-free technique that utilizes a glow discharge to deposit thin polymeric films from organic precursor gases. cas.czresearchgate.net this compound is a suitable monomer for this process, yielding films with tunable properties. researchgate.net

Plasma polymerized this compound (ppOD) films are widely employed in the creation of thin polymeric coatings and micropatterned surfaces. fishersci.calookchem.comthermofisher.krsigmaaldrich.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comcas.czresearchgate.netkpi.uaacs.orgnih.gov These films can be deposited on a variety of substrates, including silicon wafers, glass slides, and silica (B1680970) particles. researchgate.netacs.org A key characteristic of ppOD films is their inherent hydrophobicity, which can be precisely controlled by adjusting plasma deposition parameters such as plasma power and monomer flow rate. cas.czresearchgate.netacs.org This control allows for the tailoring of surface properties, as the deposition process replaces polar substrate groups, such as SiOH, with non-polar hydrocarbon functionalities, thereby decreasing the surface free energy. researchgate.netacs.org

Micropatterned surfaces, formed through techniques like successive plasma polymerization of acrylic acid and this compound through a mask, have found applications in controlling cellular behavior. cas.cznih.gov Studies have shown that various cell types, including rat vascular smooth muscle cells (VSMC), bovine endothelial cells (EC), porcine mesenchymal stem cells (MSC), and human skeletal muscle cells (HSKMC), exhibit preferential adhesion and growth on the acrylic acid domains of these patterned surfaces. cas.cznih.gov The ability to control the thickness of these plasma polymer layers, typically within the nanometer range, further enhances their utility in engineered interfaces. rsc.org Beyond biological applications, ppOD films have also been investigated for environmental purposes, demonstrating high efficiency in the removal of hydrophobic substances, such as petroleum hydrocarbons, from water. acs.orgispc-conference.org

Table 1: Effect of Plasma Polymerization Parameters on ppOD Film Properties

| Property/Parameter | Observation/Effect | References |

| Hydrophobicity | Tunable; increases with hydrocarbon functionality. | cas.czresearchgate.netacs.org |

| Surface Free Energy | Decreases from ≈71 to 44 mJ·m⁻² on glass slides. | researchgate.net |

| Oil Removal Efficiency | High (e.g., 99.0–99.5% for motor oil in 10 min). | acs.orgispc-conference.org |

| Film Thickness | Controllable within nanometer range. | rsc.org |

Table 2: Cell Adhesion on Plasma Micropatterned Surfaces (Acrylic Acid-co-1,7-Octadiene)

| Cell Type | Preferential Adhesion/Growth Location | Adhesion Percentage (Day 1-7) | References |

| Rat Vascular Smooth Muscle Cells (VSMC) | Strip-like Acrylic Acid domains | 84.5% to 63.3% | cas.cznih.gov |

| Bovine Endothelial Cells (EC) | Strip-like Acrylic Acid domains | 85.3% to 73.5% | cas.cznih.gov |

| Porcine Mesenchymal Stem Cells (MSC) | Strip-like Acrylic Acid domains | 98.0% to 90.0% | cas.cznih.gov |

| Human Skeletal Muscle Cells (HSKMC) | Strip-like Acrylic Acid domains | 93.6% to 55.0% | cas.cznih.gov |

This compound is frequently employed as a co-monomer with acrylic acid (AAc) in plasma environments to tailor the surface chemistry and physical properties of deposited films. kpi.uaiccm-central.orgtandfonline.comtaylorfrancis.comresearchgate.netcnr.itmdpi.comutb.czpsu.edu This copolymerization strategy is particularly effective in reducing the water solubility of plasma polymerized acrylic acid (ppAAc) coatings, leading to the formation of insoluble plasma polymerized (acrylic acid-co-1,7-octadiene) (ppAAc-co-Oct) deposits. kpi.ua The addition of this compound vapor to an acrylic acid plasma results in less soluble coatings. kpi.ua

This technique allows for the precise control of carboxylic acid group concentrations on surfaces, such as carbon and glass fibers, which is critical for optimizing adhesion in composite materials. iccm-central.orgtandfonline.com Research indicates that increasing the proportion of this compound in the plasma feed leads to a decrease in the concentration of carboxylic acid (COOH) groups in the resulting film. iccm-central.orgmdpi.compsu.edu This enhanced stability in aqueous media addresses a common limitation of plasma polymers rich in polar functional groups, which often exhibit poor water stability. cnr.itutb.cz Studies have demonstrated that incorporating approximately 20% this compound into an acrylic acid plasma is sufficient to produce relatively insoluble deposits. kpi.ua These copolymerized surfaces have also been shown to influence protein binding and promote cell adhesion and growth. rsc.orgtaylorfrancis.comresearchgate.net

Table 3: Impact of this compound on Plasma Copolymerization with Acrylic Acid

| Parameter/Property | Effect of Increasing this compound Content | References |

| Water Solubility | Decreases, leading to insoluble deposits. | kpi.ua |

| Carboxylic Acid (COOH) Concentration | Decreases. | iccm-central.orgmdpi.compsu.edu |

| Film Stability in Water | Increases. | cnr.itutb.cz |

Notably, mechanistic investigations suggest that the incorporation of this compound into the plasma polymer does not lead to the formation of ester linkages within the deposited film. kpi.ua While an increase in plasma power during acrylic acid polymerization can result in a higher concentration of ester functionalities, this compound acts as a diluent for carboxylic functionalities, as it does not contribute carbon-oxygen functionalities to the deposit. kpi.ua This observation is consistent with the decrease in the concentration of C-O-O-X functionalities when the proportion of this compound in the plasma feed is increased. kpi.ua Furthermore, any oxygen incorporation into the plasma polymerized this compound films is predominantly attributed to the reaction of highly reactive radicals with atmospheric oxygen, a process known as autoxidation. researchgate.net

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds. wikipedia.org This reaction is a cornerstone in modern organic chemistry, enabling the synthesis of complex molecules and materials.

This compound is a widely studied substrate in ring-closing metathesis (RCM) reactions. wikipedia.orgfishersci.calookchem.comthermofisher.krsigmaaldrich.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comnobelprize.orgcaltech.eduacs.orgdoi.orgbac-lac.gc.ca In a typical RCM reaction, this compound undergoes intramolecular cyclization to yield cyclooctene (B146475) and ethylene (B1197577) as a volatile byproduct. wikipedia.orgnobelprize.orgcaltech.edu The production and removal of gaseous ethylene from the reaction system provide an entropic driving force for the reaction, favoring the formation of the cyclic product. uwindsor.ca RCM is a versatile tool for synthesizing cyclic alkenes, including those ranging from 5 to 30 members. libretexts.org this compound has been specifically utilized in research to investigate the relationship between structure and reaction rate in the RCM of simple dienes. fishersci.calookchem.comthermofisher.krsigmaaldrich.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com The reaction is effectively catalyzed by various transition metal complexes, including Grubbs-type catalysts and molybdenum/tungsten compounds. nobelprize.orgdoi.orgbac-lac.gc.calibretexts.orgapexmolecular.com

The prevailing mechanistic understanding of olefin metathesis, including RCM, is attributed to the seminal work of Yves Chauvin, who proposed the widely accepted Chauvin mechanism in 1971. wikipedia.orgnobelprize.orgcaltech.edubac-lac.gc.cauwindsor.calibretexts.orgapexmolecular.comilpi.comlibretexts.org20.210.105researchgate.net This mechanism posits a catalytic cycle initiated by a [2+2] cycloaddition reaction between a transition metal alkylidene (also known as a metal carbene) complex and the olefin substrate. wikipedia.orguwindsor.calibretexts.orgapexmolecular.comilpi.comlibretexts.orgresearchgate.net

This cycloaddition leads to the formation of a four-membered metallacyclobutane intermediate. wikipedia.orgnobelprize.orgcaltech.edulibretexts.orgapexmolecular.comilpi.comlibretexts.org20.210.105researchgate.net Subsequently, this metallacyclobutane intermediate undergoes a reversible cycloelimination, breaking apart to generate a new alkene and a new alkylidene. wikipedia.orglibretexts.orgilpi.comlibretexts.orgresearchgate.net The iterative nature of this process ultimately leads to an equilibrium mixture of olefins. uwindsor.cailpi.comresearchgate.net The presence of d-orbitals in the metal alkylidene fragment is crucial, as it facilitates this reaction, which would otherwise be symmetry-forbidden for direct [2+2] cycloaddition between two alkenes, requiring high activation energy. wikipedia.orglibretexts.orgilpi.com

Experimental evidence strongly supports the Chauvin mechanism. Notably, independent studies by the groups of Grubbs and Katz provided crucial validation. nobelprize.orgcaltech.edubac-lac.gc.ca One illustrative experiment involved the RCM of this compound using isotopic labeling. By employing a mixture of 1,1,8,8-tetradeutero-1,7-octadiene and unlabeled this compound, researchers could track the fate of the terminal carbons. The observed statistical scrambling of the terminal carbons into ethylene, dideuteroethylene, and tetradeuteroethylene products directly supported the Chauvin mechanism, contradicting alternative pairwise mechanisms. nobelprize.orgcaltech.edu Further detailed mechanistic investigations, including Density Functional Theory (DFT) calculations, have elucidated various pathways in RCM, such as initiation, unproductive cycles, and degenerative paths, and have confirmed the absence of β-hydride transfer in certain catalytic systems. acs.org The profound insights provided by Chauvin's mechanism paved the way for the rational design of highly efficient olefin metathesis catalysts, leading to the development of groundbreaking molybdenum and tungsten catalysts by Richard Schrock and ruthenium-based catalysts by Robert Grubbs, for which they were jointly awarded the Nobel Prize in Chemistry in 2005. wikipedia.orgnobelprize.orgcaltech.edulibretexts.orgapexmolecular.comlibretexts.org20.210.105

Ring-Closing Metathesis (RCM) of this compound

Role of Ruthenium-based Catalysts (e.g., Hoveyda-Grubbs Catalysts, Ru-S-CF3-I)

Ruthenium-based catalysts, particularly those of the Hoveyda-Grubbs type, are highly effective in facilitating the ring-closing metathesis (RCM) of this compound. nih.govfishersci.fithegoodscentscompany.com These catalysts exhibit high activity and nearly 100% selectivity in converting this compound into cyclohexene (B86901). nih.govthegoodscentscompany.com Studies have demonstrated the successful immobilization of Hoveyda-Grubbs catalysts on mesoporous molecular sieves such as MCM-41 and SBA-15, maintaining high catalytic activity while enabling easy catalyst-product separation and reuse. nih.govthegoodscentscompany.comnih.gov For instance, the RCM of this compound in cyclohexane (B81311) using immobilized Hoveyda-Grubbs type catalysts showed remarkably low ruthenium leaching, recorded at 0.04% of the initial catalyst ruthenium content. nih.govthegoodscentscompany.com Turnover numbers (TONs) for RCM of this compound with supported catalysts have been reported, reaching values such as 55. nih.gov

Another notable ruthenium catalyst is Ru-S-CF3-I, a trifluoromethyl sulfur-chelated ruthenium benzylidene. This latent precatalyst demonstrates distinct activity and selectivity profiles in olefin metathesis reactions, including the RCM of this compound to produce cyclohexene.

Relationship between Structure and Reaction Rate in Olefin Ring-Closing Metathesis

This compound serves as a model substrate for investigating the relationship between substrate structure and reaction rate in olefin RCM. fishersci.ptethersolvent.comfishersci.cauni.lu Kinetic studies of RCM reactions involving a series of simple α,ω-dienes have unambiguously established that this compound undergoes RCM fastest among 1,6-heptadiene (B165252) and 1,8-nonadiene. nih.gov This enhanced reactivity is attributed to the favorable formation of the six-membered cyclohexene ring, which is entropically preferred in intramolecular RCM reactions. nih.gov

Conversely, 1,5-hexadiene (B165246) has been observed to inhibit the RCM of this compound. nih.govpeerj.comuni.lu This inhibitory effect occurs because 1,5-hexadiene, while unable to form a cyclobutene (B1205218) product through RCM, forms an unexpectedly stable cyclic η2-complex with the ruthenium catalyst, thereby sequestering active catalytic species. nih.govpeerj.comuni.lu Comparative kinetic data highlight the influence of substrate structure on RCM efficiency, with this compound reacting more rapidly than diethyl diallylmalonate. zhanggroup.org

Table 1: Relative Reaction Rates in Ring-Closing Metathesis of α,ω-Dienes

| Diene Substrate | Relative RCM Rate | Product Ring Size | Notes |

| This compound | Fastest | 6-membered | nih.gov |

| 1,6-Heptadiene | Intermediate | 5-membered | nih.gov |

| 1,8-Nonadiene | Intermediate | 7-membered | nih.gov |

| 1,5-Hexadiene | Inhibitory | N/A (forms stable η2-complex) | nih.govpeerj.comuni.lu |

| Diethyl diallylmalonate | Slower than this compound | 6-membered | zhanggroup.org |

Stereochemical Features in RCM

The ring-closing metathesis of this compound predominantly yields cyclohexene. wikipedia.orgfishersci.fiwikipedia.orgwikipedia.org As cyclohexene is a six-membered cyclic alkene, its double bond is inherently incorporated in a cis-like configuration within the ring, rendering E/Z isomerism irrelevant for the final cyclic product itself. In general, RCM reactions leading to smaller rings (approximately 5- to 8-membered) typically favor the formation of Z-alkenes. nih.gov

Beyond intramolecular cyclization, the metathesis of this compound can also proceed via a chain growth pathway, forming linear polyenes such as 1,7,13-tetradecatriene. fishersci.fi Studies on the stereocomposition of 1,7,13-tetradecatriene at lower conversions (9-55%) revealed Z/E ratios ranging from (25-18)/(75-82). fishersci.fi As the reaction progresses and conversion increases, the content of the Z-stereoisomer of 1,7,13-tetradecatriene sharply decreases, indicating its higher propensity for subsequent cyclization into cyclohexene. fishersci.fi At 9% conversion of this compound, the product mixture consisted of 72% cyclohexene and 28% 1,7,13-tetradecatriene, with cyclohexene content increasing to 97% at 99% conversion. fishersci.fi

Cross-Metathesis Involving this compound

This compound actively participates in cross-metathesis (CM) reactions, serving as both a crosslinker and a convenient in situ source of ethylene. fishersci.ptfishersci.cauni.lufishersci.pt The ethylene required for certain cross-enyne metathesis (CEYM) reactions can be generated directly from the RCM of this compound. sigmaaldrich.com This liberated ethylene then initiates a subsequent tandem CEYM-Diels-Alder reaction sequence. sigmaaldrich.com This methodology proves versatile, accommodating a range of co-reactants including aliphatic, aromatic, and fluorinated alkynes, as well as various dienophiles, making it a valuable alternative in CEYM-related synthetic strategies. sigmaaldrich.com

Cycloaddition Reactions

Beyond metathesis, this compound is also a key substrate in specific cycloaddition reactions, particularly those catalyzed by iron complexes.

Iron-Catalyzed [2+2] Cycloaddition of this compound (Intramolecular)

The intramolecular [2+2] cycloaddition of this compound can be effectively catalyzed by iron complexes, leading to the formation of cis-bicyclo[4.2.0]octane. cenmed.comwikipedia.org This reaction proceeds with high diastereoselectivity, yielding cis-bicyclo[4.2.0]octane in a 92:8 diastereomeric ratio (d.r.). cenmed.comwikipedia.org Mechanistic studies indicate that this transformation exhibits a first-order dependence on the iron catalyst precursor, while showing zeroth-order behavior with respect to both the diene substrate and nitrogen (N2) pressure. cenmed.comwikipedia.org The development of catalysts such as (tricPDI)Fe(N2) (where tricPDI = 2,6-(2,4,6-tricyclopentyl)C6H2N=CMe)2C5H3N) has expanded the scope of these intramolecular [2+2] cycloaddition reactions to include this compound and its derivatives.

Mechanistic Insights into Cyclobutane (B1203170) Formation

Detailed mechanistic investigations into the iron-catalyzed [2+2] cycloaddition of this compound have provided significant insights into the formation of cyclobutane products. A key intermediate identified in this catalytic cycle is a pyridine(diimine) iron trans-bimetallacycle, which has been isolated and thoroughly characterized. cenmed.comwikipedia.org Upon dissolution in benzene-d6, this trans-bimetallacycle predominantly yields the cis-cyclobutane product, cis-bicyclo[4.2.0]octane. cenmed.comwikipedia.org This observation suggests an interconversion between trans and cis metallacycles during the catalytic process, consistent with a Curtin-Hammett kinetic regime. cenmed.comwikipedia.org

Table 2: Key Kinetic Parameters for Iron-Catalyzed Intramolecular [2+2] Cycloaddition of this compound

| Parameter | Observation | Implication | Source |

| Diastereomeric Ratio (d.r.) | 92:8 (cis-bicyclo[4.2.0]octane) | High stereoselectivity for cis product | cenmed.comwikipedia.org |

| Dependence on Iron Precursor | First-order | Catalyst concentration directly impacts rate | cenmed.comwikipedia.org |

| Dependence on Diene/N2 Pressure | Zeroth-order | Reaction rate independent of substrate/N2 concentration | cenmed.comwikipedia.org |

| Kinetic Isotope Effect (13C/12C) | 1.022(4) | Consistent with irreversible unimolecular reductive elimination | cenmed.com |

Diastereoselectivity in Intramolecular Alder-ene Reactions of Dienes

Intramolecular Alder-ene reactions of dienes are valuable methods for the synthesis of cyclic structures, benefiting from entropic advantages. In these reactions, the stereochemistry of the newly formed carbon-carbon bond and its relationship with the substitution pattern of the starting material can be complex and influenced by the presence of activating groups. wikiwand.com As a general rule, 1,7-dienes are observed to yield trans-six-membered rings in intramolecular Alder-ene reactions. wikiwand.com While specific detailed studies on the diastereoselectivity of this compound in such reactions are not extensively reported, the broader understanding of 1,7-dienes suggests this preference for trans-six-membered ring formation. wikiwand.com Chiral N,N'-dioxide/nickel(II) complexes have been successfully employed as catalysts in asymmetric intramolecular Alder-ene reactions of 1,7-dienes, leading to various 3,4-disubstituted derivatives with high diastereo- and enantioselectivities. americanelements.com

Other Significant Transformations

Epoxidation of this compound

The epoxidation of this compound is a significant transformation, yielding 1,2-epoxy-7-octene (B1584060), an important intermediate in organic chemical synthesis. alfa-chemistry.comfishersci.nofishersci.nofishersci.fifishersci.sefishersci.dkfishersci.cafishersci.cathermofisher.com

A notable approach to the epoxidation of this compound involves the use of a heterogeneous polybenzimidazole-supported Mo(VI) complex (PBI.Mo) as a catalyst. alfa-chemistry.comfishersci.fifishersci.sefishersci.dkfishersci.cafishersci.ca This system utilizes tert-butyl hydroperoxide (TBHP) as an environmentally friendly oxidant and operates in a solvent-free manner, contributing to a greener chemical process. alfa-chemistry.comfishersci.se The PBI.Mo catalyst is prepared by reacting polybenzimidazole (PBI) resin with molybdenyl acetylacetonate (B107027) (MoO₂(acac)₂). fishersci.dkfishersci.ca The effectiveness and stability of this catalyst have been evaluated for the epoxidation of this compound. alfa-chemistry.comfishersci.fifishersci.ca

An alternative method for the epoxidation of this compound to (R)-7-epoxyoctene has been demonstrated using a strain of Pseudomonas oleovorans in a closed-gas-loop bioreactor. nih.gov

Extensive studies have been conducted to optimize the reaction conditions for the epoxidation of this compound using the PBI.Mo catalyst and TBHP. alfa-chemistry.comfishersci.sefishersci.cafishersci.ca Response Surface Methodology (RSM), specifically the Box-Behnken Design (BBD), has been employed to design experimental runs and analyze the catalytic performance. alfa-chemistry.comfishersci.fifishersci.sefishersci.cafishersci.caamericanelements.com

Key parameters investigated include reaction temperature, the molar feed ratio of alkene to TBHP, catalyst loading, and reaction time. alfa-chemistry.comfishersci.fifishersci.sefishersci.cafishersci.ca A quadratic regression model has been developed to empirically describe the relationship between these variables and the epoxide yield. alfa-chemistry.comfishersci.fifishersci.sefishersci.cafishersci.ca

Optimization studies determined that the maximum yield of 1,2-epoxy-7-octene achievable is 66.22%. alfa-chemistry.comfishersci.fifishersci.caamericanelements.com This optimal yield was obtained under specific conditions: a molar feed ratio of this compound to TBHP of 7.97:1, a reaction temperature of 347 K, a reaction time of 218 minutes, and a catalyst loading of 0.417 mol%. alfa-chemistry.comfishersci.dkfishersci.ca Experimental validation of these predicted optimal conditions showed a low relative error of 1.92%, confirming the model's accuracy. alfa-chemistry.comfishersci.dkfishersci.ca It was observed that reaction temperature significantly impacts the yield of this compound epoxidation. alfa-chemistry.com In comparative studies, the reactivity of alkenes in this epoxidation process followed the sequence 1,5-hexadiene > this compound. alfa-chemistry.comfishersci.fiamericanelements.com

Table 1: Optimal Conditions and Yield for this compound Epoxidation

| Parameter | Optimal Value | Unit |

| Alkene:TBHP Molar Feed Ratio | 7.97:1 | - |

| Reaction Temperature | 347 | K |

| Reaction Time | 218 | min |

| Catalyst Loading | 0.417 | mol% |

| Maximum Epoxide Yield | 66.22 | % |

| Experimental Validation Error | 1.92 | % |

Isomerization of this compound

Isomerization of this compound has been observed in various catalytic systems, leading to different octadiene isomers. For instance, in the presence of certain catalysts, this compound can isomerize to 2,6-octadiene (B1174381) and 1,6-octadiene (B1609464). wikidata.org A reagent system comprising lithium aluminum hydride (LiAlH₄) and titanocene (B72419) dichloride (Cp₂TiCl₂) has been successfully applied to isomerize this compound to 2,6-octadiene. indiamart.com

Palladium(II) diimine catalysts are known for their role in olefin polymerization, often exhibiting a "chain walking" feature that leads to complex polymer microstructures. ereztech.cominvivochem.com These catalysts can also induce olefin isomerization, presenting a paradox where both isomerization and living polymerization of α-olefins are observed simultaneously. wikidata.org

In the context of this compound, α-diimine palladium catalysts have successfully polymerized this non-conjugated diolefin. ereztech.com This polymerization involves chain walking cyclopolymerization, resulting in the formation of an alternating cyclic copolymer containing cis-five- and cis-six-membered rings within the polymer backbone. ereztech.com

Research indicates that neutral Pd(II)-diimine complexes possess moderate to good catalytic activity for olefin isomerization, even without prior activation. wikidata.org This activity is attributed to a novel mechanistic pathway involving the partial dissociation of the diimine ligand, which creates a vacant coordination site, enabling coordination-insertion. wikidata.org Furthermore, the presence of strong Lewis acids, such as aluminum chloride (AlCl₃), can accelerate this ligand dissociation and, consequently, the isomerization process by weakening the palladium-nitrogen bond through competitive binding. wikidata.org The complex microstructures observed in polymers produced with palladium α-diimine catalysts are explained by mechanistic models that incorporate 1,2- and 2,1-insertion of α-olefins, as well as chain walking. invivochem.com

Table 2: Isomerization of this compound with Palladium(II) Diimine Catalysts

| Reaction Time (h) | 2,6-Octadiene Yield (%) | 1,6-Octadiene Yield (%) |

| 4 | 40 | 40 |

| 16 | 86 | 14 |

Hydroboration of this compound Derivatives

Hydroboration is a crucial reaction in organic chemistry for converting alkenes and alkynes into alcohols or other functionalized compounds, typically exhibiting anti-Markovnikov regioselectivity and syn stereoselectivity. byjus.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The process generally involves the addition of a B-H bond across a carbon-carbon multiple bond, followed by oxidative workup. libretexts.orgmasterorganicchemistry.com

In the context of this compound, hydroboration can lead to the formation of various derivatives. For instance, the hydroboration of this compound, followed by oxidation, is a known process for synthesizing 7-octen-1-ol. google.com This reaction involves the addition of a borane (B79455) (e.g., BH3 or substituted boranes like 9-BBN) to the double bonds. masterorganicchemistry.comclockss.org The initial hydroboration step forms an organoborane intermediate, where the boron atom preferentially attaches to the less sterically hindered carbon of the alkene. libretexts.org Subsequent oxidation, typically with basic hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl group, yielding the alcohol. byjus.commasterorganicchemistry.com

Research on hydroboration mechanisms indicates that the reaction often proceeds via a concerted, four-membered transition state. libretexts.orgumich.edu The stereochemical outcome is syn addition, meaning both the hydrogen and boron atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com For dienes like this compound, selective hydroboration of terminal double bonds can be achieved, which is important for synthesizing specific functionalized products. researchgate.net The reactivity and selectivity of hydroboration can be influenced by the steric demands of the alkene and the specific borane reagent used. libretexts.orgclockss.orgresearchgate.net

Cross-Enyne Metathesis (CEYM)-Related Reactions

This compound serves as a crosslinker and a source of ethylene in cross-enyne metathesis (CEYM)-related reactions. thermofisher.krchemicalbook.comscientificlabs.iesigmaaldrich.comcymitquimica.comlookchem.com Cross-enyne metathesis is a ruthenium-catalyzed bond reorganization reaction between alkynes and alkenes, leading to the formation of 1,3-dienes. organic-chemistry.org This process is atom-economical, as it is an addition reaction that does not produce non-olefin byproducts. nih.gov

A significant application of this compound in CEYM is its use as an in situ source of ethylene in tandem multicomponent CEYM-Diels-Alder reactions. wikipedia.orgnih.govnih.govthegoodscentscompany.comacs.org In this "relay metathesis" process, the ethylene released from the ring-closing metathesis (RCM) of this compound initiates the subsequent tandem sequence. nih.gov This methodology offers a useful alternative to Mori's conditions for CEYM-related reactions. nih.gov Both aliphatic, aromatic, and fluorinated alkynes, as well as various dienophiles, are compatible with this process, demonstrating particular efficiency with aromatic alkynes. nih.gov

The mechanism of enyne metathesis typically involves a sequence of [2+2] cycloaddition and cycloreversion steps involving metal carbene species, mirroring the mechanism of alkene metathesis. rutgers.edu Ruthenium carbenes are often the catalysts of choice due to their commercial availability and tolerance of various functional groups. organic-chemistry.org The reaction is driven by the formation of a thermodynamically stable, conjugated 1,3-diene. organic-chemistry.org Higher alkene concentrations can improve reaction rates and help maintain reactive intermediates in the catalytic cycle, though this may impact E:Z selectivity. organic-chemistry.org

Reactions with Bio-Oil Model Compounds

This compound has been investigated for its role in the catalytic upgrading of crude bio-oil, particularly through reactions with bio-oil model compounds. mdpi.comdntb.gov.uarepec.orgmdpi.comresearchgate.netepa.govresearchgate.net Bio-oil, derived from the fast pyrolysis of biomass, is a complex mixture containing various oxygenated compounds such as phenols, carboxylic acids, aldehydes, and polyhydric alcohols. mdpi.comdntb.gov.uamdpi.comosti.govrsc.org Upgrading bio-oil is crucial to improve its fuel properties, including reducing acidity, decreasing water content, and increasing heating value and thermal stability. mdpi.comdntb.gov.uarepec.orgepa.govosti.gov

Studies have shown that this compound, along with other olefins like 1-octene (B94956) and cyclohexene, can be used to upgrade bio-oil in the presence of acid catalysts such as silica sulfuric acid (SSA). mdpi.comdntb.gov.uarepec.orgmdpi.comresearchgate.netepa.govresearchgate.net These reactions are typically conducted at temperatures around 120 °C. mdpi.comdntb.gov.uarepec.orgmdpi.comepa.gov The upgrading process significantly increases ester content and reduces the amounts of undesirable components like levoglucosan, phenols, polyhydric alcohols, and carboxylic acids. mdpi.comdntb.gov.uarepec.orgepa.gov

For instance, in experiments involving crude bio-oil from pine chip fast pyrolysis, the conversion of this compound was found to be similar to that of 1-octene, with conversions around 59.3% and 62.1% respectively, when used in upgrading reactions with 1-butanol (B46404) over SSA. mdpi.com The addition of alcohols like 1-butanol can serve as a cosolvent or emulsifier, improving mass transport and reaction rates by reducing phase separation between the hydrophilic bio-oil and the olefin. osti.gov

Table 1: Bio-Oil Upgrading with Olefins and Alcohols over SSA at 120 °C for 3 hours mdpi.com

| Olefin Used | Conversion (%) |

| 1-Octene | 62.1 |

| Cyclohexene | 61.2 |

| This compound | 59.3 |

| 2,4,4-Trimethylpentene | 64.2 |

Table 2: Properties of Crude vs. Upgraded Bio-Oil (Example with 1-octene/1-butanol) mdpi.comrepec.orgepa.gov

| Property | Crude Bio-Oil | Upgraded Bio-Oil |

| pH Value | 2.5 | >3.5 |

| Water Content (%) | 37.2 | ~7.0 |

| Heating Value (MJ·kg⁻¹) | 12.6 | ~31.9 |

| Carbon Content (wt%) | 59.71 | 65.78 |

| Hydrogen Content (wt%) | 8.09 | 11.48 |

| Oxygen Content (wt%) | 32.08 | 22.56 |

Catalyst Design and Engineering for 1,7 Octadiene Reactions

Homogeneous Catalysis

Homogeneous catalysts, characterized by their solubility in the reaction medium, offer high selectivity and activity due to well-defined active sites. Several transition metal-based homogeneous catalysts have been developed for 1,7-octadiene reactions.

Metallocene catalysts, particularly those based on zirconium and titanium, are prominent in olefin polymerization due to their ability to control polymer architecture.

Zirconocene (B1252598) Catalysts: Zirconocene dichloride (Cp₂ZrCl₂) is a well-known Ziegler-Natta catalyst precursor used in the synthesis of alkene polymers, such as polyethylene (B3416737). While its direct application to this compound homopolymerization is less frequently detailed in general literature compared to α-olefins, zirconocene systems are broadly recognized for their ability to catalyze the polymerization of various alkenes, including dienes, often leading to cyclic or linear polymers depending on reaction conditions and ligand design. nih.gov

Half-Titanocene Systems: Non-bridged half-titanocene systems have shown particular promise in the polymerization of this compound. For instance, the (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃)/MAO (methylaluminoxane) catalytic system has been demonstrated to catalyze the polymerization of this compound with unusual favorable selectivity for repeated insertion. rsc.org This leads to polymers containing terminal olefinic double bonds in the side chain, rather than intramolecular cyclization or cross-linking. nih.govscirp.org

Detailed computational studies using density functional theory (DFT) have indicated that the repeated insertion of this compound is kinetically more favorable than intramolecular cyclization, with free energy barrier differences ranging from 3.75 to 7.43 kcal mol⁻¹. rsc.org This mechanistic understanding is crucial for designing catalysts that promote specific insertion modes.

Table 1: Performance of Half-Titanocene Catalysts in this compound Polymerization

| Catalyst System | Reaction Type | Key Observation | Catalytic Activity (kg polymer·mol⁻¹ Ti·h⁻¹) | Molecular Weight (Mʷ) | Molecular Weight Distribution (Mʷ/Mₙ) | Reference |

| (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃)/MAO | Homopolymerization | Favorable repeated insertion, terminal olefinic double bonds in side chain | Not specified for homopolymerization of this compound alone | Not specified | Not specified | nih.govrsc.orgscirp.org |

| Half-titanocene 1/MAO | Copolymerization with 1-octene (B94956) | Copolymers with double bonds in side chain | 8010 | 660–991 kg·mol⁻¹ | 1.52–1.77 | nih.gov |

Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are highly effective in olefin metathesis reactions, including ring-closing metathesis (RCM) of dienes like this compound.

First-generation Grubbs catalyst: Benzylidene-bis(tricyclohexylphosphino)-dichlororuthenium, introduced in 1995, is synthesized from RuCl₂(PPh₃)₃, phenyldiazomethane, and tricyclohexylphosphine (B42057). nih.govresearchgate.net

Second-generation Grubbs catalyst: This catalyst, featuring an N-heterocyclic carbene (NHC) ligand, exhibits enhanced activity and stability compared to its first-generation counterpart. nih.govresearchgate.net It is widely used for various olefin metathesis reactions, including RCM. nih.govresearchgate.netspringernature.com

Hoveyda-Grubbs catalysts: These catalysts, characterized by a chelated ether ligand, offer improved stability and recyclability, often exhibiting high activity in RCM. fishersci.caprinceton.edu Both first-generation and second-generation Hoveyda-Grubbs catalysts have been successfully employed in the RCM of this compound. wikipedia.orgmdpi.comacs.orgd-nb.inforesearchgate.net

In the ring-closing metathesis of this compound, Hoveyda-Grubbs type catalysts have demonstrated high activity and nearly 100% selectivity. For instance, an immobilized Hoveyda-Grubbs catalyst (RC303 Zhannan Pharma) on SBA-15 showed very rapid reaction, with a turnover frequency (TOF) of approximately 2500 h⁻¹ for the RCM of diethyl diallylmalonate, and similar high activity for this compound. wikipedia.orgacs.org

Table 2: Representative Ruthenium-based Catalysts for this compound Metathesis

| Catalyst Type | General Application | Specific Findings for this compound | Performance Metrics | Reference |

| First-generation Grubbs | Olefin Metathesis | General RCM of dienes | High tolerance to functional groups | nih.govresearchgate.net |

| Second-generation Grubbs | Olefin Metathesis, RCM | Highly active for RCM | Enhanced activity, stability | nih.govresearchgate.netspringernature.com |

| First-generation Hoveyda-Grubbs | RCM, improved stability | High activity and nearly 100% selectivity in RCM of this compound | TOF ≈ 2500 h⁻¹ (for similar RCM), Ru leaching as low as 0.04% in cyclohexane (B81311) | wikipedia.orgmdpi.comacs.orgd-nb.inforesearchgate.net |

| Second-generation Hoveyda-Grubbs | RCM, macrocycle formation | Effective in RCM of dienes | Preferred for making trisubstituted olefins by cross metathesis atamanchemicals.com | princeton.eduatamanchemicals.com |

Palladium catalysts are extensively utilized in various transformations of dienes, including telomerization and isomerization.

Telomerization: Palladium-based catalysts are crucial for the bis-hydrodimerization of butadiene to produce this compound. A process involving palladium acetate (B1210297) and a tertiary phosphine (B1218219) (such as triphenyl phosphine) in an aprotic polar solvent, along with a strong base and formic acid, can selectively yield this compound. The molar ratio of phosphine to palladium (preferably at least 1) and the pH of the reaction medium (7.5 to 10.5) are critical parameters for maximizing selectivity to this compound.

Isomerization: Palladium(II) diimine catalysts have been shown to catalyze the isomerization of this compound. For example, specific palladium(II) diimine complexes can isomerize this compound to a mixture of 2,6-octadiene (B1174381) and 1,6-octadiene (B1609464). In one study, after 4 hours, 40% of this compound was fully isomerized to 2,6-octadiene, and another 40% was partially isomerized to 1,6-octadiene. After 16 hours, the product mixture improved to 86% 2,6-octadiene and 14% 1,6-octadiene. Highly dispersed palladium catalysts can also facilitate the hydrogenation of this compound in two pseudo-zero-order steps without isomerization during the first step.

Table 3: Palladium-Catalyzed Reactions of this compound

| Reaction Type | Catalyst System | Key Conditions | Research Findings / Selectivity | Reference |

| Telomerization (Butadiene dimerization) | Palladium acetate + tertiary phosphine (e.g., triphenyl phosphine) | Aprotic polar solvent, strong base, formic acid; P/Pd molar ratio ≥ 1; pH 7.5-10.5 | High selectivity to this compound | |

| Isomerization | Palladium(II) diimine catalysts | Dichloromethane, 25 °C | After 4h: 40% 2,6-octadiene, 40% 1,6-octadiene; After 16h: 86% 2,6-octadiene, 14% 1,6-octadiene |

Iron catalysts have recently gained attention for their role in cycloaddition reactions, offering more sustainable alternatives to noble metal catalysts.

For this compound, intramolecular iron-catalyzed [2+2] cycloaddition has been reported. Using a pyridine(diimine) iron complex, this compound undergoes intramolecular [2+2] cycloaddition to yield cis-bicyclo[4.2.0]octane with a high diastereomeric ratio of 92:8. nih.govwikipedia.org Mechanistic studies revealed a first-order dependence on the iron precursor and zeroth-order behavior in both the diene and N₂ pressure. A pyridine(diimine) iron trans-bimetallacycle was identified as the catalyst resting state, and its dissolution predominantly produced the cis-cyclobutane product. nih.govwikipedia.org This demonstrates a unique preference for the formation of four-membered rings over the more common six-membered rings in certain iron-catalyzed diene cycloadditions.

Table 4: Iron-Catalyzed Cycloaddition of this compound

| Reaction Type | Catalyst System | Product | Diastereomeric Ratio (d.r.) | Reaction Order | Catalyst Resting State | Reference |

| Intramolecular [2+2] Cycloaddition | Pyridine(diimine) iron complex | cis-bicyclo[4.2.0]octane | 92:8 | 1st order on Fe precursor, 0th order on diene/N₂ | Pyridine(diimine) iron trans-bimetallacycle | nih.govwikipedia.org |

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages such as easier separation from products and potential for catalyst reuse. Immobilization of homogeneous catalysts onto solid supports is a common strategy.

The immobilization of ruthenium-based metathesis catalysts, such as Hoveyda-Grubbs type catalysts, onto mesoporous molecular sieves like MCM-41 and SBA-15 has been successfully achieved. This approach aims to combine the high activity of homogeneous catalysts with the benefits of heterogeneous systems.

A commercially available Hoveyda-Grubbs type catalyst (RC303 Zhannan Pharma) was immobilized on MCM-41 and SBA-15 by direct interaction with the sieve wall surface. wikipedia.orgacs.orgd-nb.info These immobilized catalysts exhibited high activity and nearly 100% selectivity in various alkene metathesis reactions, including the ring-closing metathesis of this compound. wikipedia.orgmdpi.comacs.orgd-nb.inforesearchgate.net

Studies showed that the immobilization process was highly efficient, with 97% and 94% of the Ru complex transferred onto MCM-41 and SBA-15 surfaces, respectively. wikipedia.orgacs.org The established catalyst loading was 0.98 wt% for 3/MCM-41 and 0.93 wt% for 3/SBA-15. wikipedia.orgacs.org Importantly, Ru leaching was found to be very low, especially in non-polar solvents. For the RCM of this compound in cyclohexane, Ru leaching was negligible (0.04% of catalyst Ru content), indicating good stability of the immobilized system. wikipedia.orgmdpi.comacs.orgd-nb.info The catalytic activity was comparable to, or in some cases even higher than, the corresponding homogeneous complexes. researchgate.net

Table 5: Performance of Immobilized Hoveyda-Grubbs Catalysts in this compound RCM

| Catalyst System | Support Material | Catalyst Loading (wt% Ru) | Selectivity (RCM of this compound) | Ru Leaching (RCM of this compound in Cyclohexane) | Reference |

| Hoveyda-Grubbs type (RC303) | MCM-41 | 0.98 | Nearly 100% | 0.04% | wikipedia.orgacs.orgd-nb.info |

| Hoveyda-Grubbs type (RC303) | SBA-15 | 0.93 | Nearly 100% | 0.04% | wikipedia.orgmdpi.comacs.orgd-nb.inforesearchgate.net |

Polymer-Supported Catalysts for Epoxidation

The epoxidation of this compound is a critical process for synthesizing intermediates like 1,2-epoxy-7-octene (B1584060), which can be further transformed into various useful substances, including plasticizers and perfumes. Recent advancements have focused on developing greener and more efficient epoxidation processes utilizing heterogeneous polymer-supported catalysts. Polymer supports are favored due to their stability, inertness, non-toxicity, and insoluble nature, which facilitate catalyst recovery and reuse. mdpi.comrsc.orgresearchgate.net

A notable example involves the use of a heterogeneous polybenzimidazole-supported Mo(VI) complex, designated as PBI·Mo, with tert-butyl hydroperoxide (TBHP) serving as the oxidizing reagent. mdpi.comrsc.orgresearchgate.netrsc.orglancs.ac.ukresearchgate.netlancs.ac.uk This system has been successfully prepared, characterized, and evaluated for the batch epoxidation of this compound. mdpi.comresearchgate.netrsc.orglancs.ac.uklancs.ac.uk

Detailed optimization studies using Response Surface Methodology (RSM) and Box-Behnken Design (BBD) have identified optimal reaction conditions for maximizing the yield of 1,2-epoxy-7-octene. mdpi.comrsc.orgresearchgate.netrsc.orglancs.ac.uklancs.ac.uk

Table 1: Optimized Conditions and Yield for this compound Epoxidation with PBI·Mo Catalyst

| Parameter | Optimized Value | Unit |

| Feed Molar Ratio (1,7-OD:TBHP) | 7.97:1 | - |

| Reaction Temperature | 347 | K |

| Catalyst Loading | 0.417 | mol% |

| Reaction Time | 218 | min |

| Maximum Epoxide Yield | 66.22 | % |

| Experimental Validation Error | 1.92 | % |

| Product | 1,2-Epoxy-7-octene | - |

Under these optimized conditions, a maximum yield of 66.22% for 1,2-epoxy-7-octene was achieved, with experimental validation confirming the accuracy of the predicted results with a relative error of 1.92%. mdpi.comresearchgate.netrsc.orglancs.ac.uklancs.ac.uk The PBI·Mo catalyst has demonstrated high activity for the epoxidation of this compound and also 1,5-hexadiene (B165246), with the reactivity observed to follow the sequence 1,5-hexadiene > this compound. mdpi.comlancs.ac.ukresearchgate.net Furthermore, reusability studies have shown that the PBI·Mo catalyst can be employed multiple times without any significant reduction in the conversion of TBHP, highlighting its potential for large-scale industrial applications. researchgate.net

Catalyst Optimization and Deactivation Studies

Catalyst optimization is crucial for achieving high yields and selectivities, while understanding deactivation mechanisms is vital for developing robust and long-lasting catalytic systems. For this compound reactions, several studies have focused on these aspects.

In the epoxidation of this compound catalyzed by the PBI·Mo complex, optimization involved a systematic investigation of four independent factors: reaction temperature, the feed mole ratio of this compound to TBHP, catalyst loading, and reaction time. mdpi.comrsc.orgresearchgate.netrsc.orglancs.ac.ukresearchgate.netlancs.ac.uk The application of Response Surface Methodology (RSM) with a Box-Behnken Design (BBD) allowed for the development of a quadratic regression model to empirically relate reaction variables to the epoxide yield. mdpi.comrsc.orgresearchgate.netrsc.org This approach led to the determination of optimal conditions yielding 66.22% of 1,2-epoxy-7-octene, as detailed in Table 1. mdpi.comresearchgate.netrsc.orglancs.ac.uklancs.ac.uk

Catalyst deactivation is a significant challenge, particularly in reactions involving dienes. In industrial processes, the presence of dienes among valuable olefins can lead to undesirable side reactions and contribute to catalyst deactivation, affecting the quality of polymer products. mdpi.com To mitigate continuous deactivation, strategies such as increasing the reaction temperature, either continuously or in steps, can be employed within specified ranges. google.com

Studies on ring-closing metathesis (RCM) of this compound using a cationic molybdenum imido alkylidene N-heterocyclic carbene catalyst have provided insights into deactivation pathways. While a nonproductive cycle was found to compete with the desired catalytic conversion, its detrimental effect on the turnover rate was observed to be weak. acs.org Importantly, this molybdenum catalyst demonstrated stability against degradation via β-hydride transfer to the metal, indicating a robust catalytic framework. acs.org

However, in ruthenium-catalyzed olefin metathesis, the presence of even trace amounts (50 ppm) of this compound has been shown to inhibit catalyst activity, leading to a decreased Turnover Number (TON). rsc.org Further increases in this compound concentration resulted in additional catalyst deactivation, highlighting the inhibitory nature of dienes in certain metathesis systems. rsc.org

For immobilized Hoveyda-Grubbs type metathesis catalysts on mesoporous molecular sieves (MCM-41 and SBA-15), high activity and selectivity were observed in the RCM of this compound. However, residual ruthenium species on the support exhibited catalytic activity but underwent rapid deactivation. beilstein-journals.org The extent of ruthenium leaching, a form of deactivation, was found to be dependent on the substrate and solvent used, with the lowest leaching (0.04% of catalyst Ru content) observed for the RCM of this compound in cyclohexane. beilstein-journals.org

In selective hydrogenation of this compound, the application of ionic liquids (ILs) as surface coatings on 1Pd9Ag/Al2O3 catalysts revealed deactivation due to mass transfer limitations. Increasing the ionic liquid surface coverage beyond two monolayers significantly reduced diene conversion, attributed to the hindered diffusion of hydrogen through the thickened IL layer. mdpi.com

Ligand Design and its Influence on Catalytic Performance and Selectivity

Ligand design plays a pivotal role in tuning the catalytic performance and selectivity of reactions involving this compound. By strategically modifying the electronic and steric properties of ligands, chemists can optimize catalyst activity, regioselectivity, and product distribution.

In the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with methanol (B129727), which yields 1-methoxy-2,7-octadiene (B8591526) (1-MODE) as a key intermediate, ligands are crucial for stabilizing the palladium center and directing the reaction's selectivity. rsc.org Studies have shown that ligands featuring electron-donating groups, such as 2-methoxyphenyl substituents, enhance both the activity and selectivity of the palladium catalyst. For instance, the sterically encumbered ligand 1,3,5,7-tetramethyl-6-(2-methoxyphenyl)-2,4,8-trioxa-6-phosphaadamantane achieved a 96% conversion of butadiene and a 94% selectivity for 1-MODE at 70°C. The use of sterically hindered ligands is also effective in reducing the formation of undesirable side products, such as 3-methoxy-1,7-octadiene, by precisely controlling the regioselectivity of the reaction.

Further investigations into phosphine ligands for the telomerization of 1,3-butadiene with methanol revealed distinct influences on selectivity. Triethylphosphine (PEt3) demonstrated higher selectivity compared to triphenylphosphine (B44618) (PPh3), while tricyclohexylphosphine (PCy3) predominantly led to the formation of 1,3,7-octatriene (B13812992) instead of the desired 1-MODE. rsc.org Bidentate phosphines generally exhibited improved selectivity over PPh3 at lower temperatures. rsc.org The structure of alkyl-substituted difuryl phosphine ligands also significantly impacted yield, with the n-propyl-substituted ligand (L13) achieving a remarkable 95% yield of 1-MODE, whereas iso-butyl (L10) and n-butyl (L14) substituted phosphines resulted in lower yields, and more sterically hindered tert-butyl (L15) and neopentyl (L16) groups led to even further reduced yields. rsc.org This highlights the intricate relationship between ligand bulkiness, electronic properties, and catalytic outcome.

Charge-tagged ligands (CTLs) represent a versatile tool in catalyst design, serving both as immobilizing agents and as probes for mechanistic investigations. A charge-tagged Grubbs-type catalyst, a ruthenium complex (complex 6), was successfully applied in the ring-closing metathesis (RCM) of this compound. When this reaction was conducted in an ionic liquid (BMI·PF6) and toluene (B28343) mixture, it yielded cyclohexene (B86901) with a high 98% yield using only 0.25 mol% of the catalyst. rsc.org Notably, this catalytic system demonstrated excellent reusability, undergoing eight cycles without any observed loss of activity. rsc.org

In the copolymerization of ethylene (B1197577) and this compound using zirconocene catalysts, the ligand structure profoundly influenced the propagation mode of the diene. researchgate.net Zirconocene catalysts featuring cyclopentadienyl (B1206354) or pentamethylcyclopentadienyl ligands produced copolymers containing both 1-hexenyl and 1,3-disubstituted cycloheptane (B1346806) units, indicative of 1,2-addition and addition-cyclization propagation modes, respectively. researchgate.net In contrast, zirconocene catalysts equipped with an indenyl ligand exclusively yielded copolymers with 1,3-disubstituted cycloheptane units. researchgate.net This demonstrates how subtle changes in ligand architecture can dictate the incorporation and cyclization pathways of dienes during polymerization.

Computational and Theoretical Chemistry Studies of 1,7 Octadiene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal computational method for studying the electronic structure and reactivity of molecules like 1,7-octadiene. It is widely applied to elucidate reaction mechanisms, analyze selectivity, and calculate the energetic profiles of various chemical processes.

DFT calculations have been instrumental in understanding the nuanced mechanisms of this compound polymerization. Studies have focused on the insertion modes of the diene, particularly the competition between repeated insertion of the monomer and intramolecular cyclization, which dictates the final polymer architecture.

One such study investigated the polymerization of this compound catalyzed by the (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃)/MAO system. rsc.org This system showed a notable preference for repeated insertion over cyclization. DFT calculations were employed to explore the insertion modes and selectivity in detail. rsc.org The computational results revealed that at the initiation stage, a 1,2-si-insertion is the most favorable pathway both kinetically and thermodynamically. rsc.org During the chain propagation phase, the calculations compared the energy barriers for repeated insertion versus intramolecular cyclization. The results consistently showed that repeated insertion of this compound is kinetically more favorable than intramolecular cyclization across three different scenarios. rsc.org The calculated differences in free energy barriers highlight this preference, explaining the experimental observations. rsc.org Furthermore, the model indicated that the sequential insertion of seven-membered rings is kinetically and thermodynamically disadvantageous, likely due to steric repulsion between the cyclic structures. rsc.org

| Reaction Scenario | ΔG‡ (Cyclization) - ΔG‡ (Repeated Insertion) (kcal/mol) | Favored Pathway |

|---|---|---|

| Situation 1 | 3.75 | Repeated Insertion |

| Situation 2 | 3.88 | Repeated Insertion |

| Situation 3 | 7.43 | Repeated Insertion |

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and it involves the redistribution of alkene fragments catalyzed by metal carbene complexes. wikipedia.org The widely accepted mechanism, first proposed by Chauvin, involves the [2+2] cycloaddition of an alkene with a metal alkylidene to form a metallacyclobutane intermediate. wikipedia.orglibretexts.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield new alkene and metal alkylidene species. wikipedia.orgmasterorganicchemistry.com

DFT is a key tool for studying the intricacies of this mechanism, including the structures of the catalytic species, intermediates, and transition states. For dienes like this compound, this can lead to Acyclic Diene Metathesis (ADMET) polymerization or Ring-Closing Metathesis (RCM). rsc.org While specific DFT studies focused solely on this compound are not extensively detailed in the literature, the general principles apply. DFT calculations help rationalize catalyst activity, selectivity, and the influence of ligands on the reaction outcome. For instance, studies have noted that other dienes, such as 1,6-hexadiene, can have an inhibitory effect on the metathesis of this compound. rsc.org

Cycloaddition reactions are another important class of reactions for this compound. DFT calculations are frequently used to investigate the potential energy surfaces of these reactions to determine whether they proceed through a concerted or a stepwise mechanism. pku.edu.cnnih.gov

In a concerted pathway, all bond-forming events occur simultaneously through a single transition state. In a stepwise mechanism, the reaction proceeds via one or more intermediates. pku.edu.cn DFT allows researchers to locate and characterize the geometries and energies of the transition states and any potential intermediates for competing pathways. nih.gov By comparing the activation energies of the different pathways, the most likely mechanism can be identified. nih.gov For example, in a potential [4+2] cycloaddition (Diels-Alder type reaction) involving one of the double bonds of this compound, DFT could be used to model the synchronous versus asynchronous bond formation in the transition state, providing insight into the pericyclic nature of the reaction.

A primary application of DFT in studying reactions of this compound is the detailed analysis of the energetics of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive potential energy surface can be constructed.